Acrylonitrile-1-13C
Description
Significance of Stable Isotope Labeling in Mechanistic Studies
Stable isotope labeling involves the incorporation of isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into molecules. symeres.com This technique is a powerful tool for elucidating reaction mechanisms, studying metabolic pathways, and quantifying molecular interactions. symeres.comnumberanalytics.com Unlike their radioactive counterparts, stable isotopes are non-radioactive, making them safer to handle and employ in a wider range of experimental setups, including in vivo studies. numberanalytics.com
The key principle behind stable isotope labeling lies in the fact that isotopes of an element have distinct physical properties, which can be detected by analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). numberanalytics.comnih.gov By tracking the isotopic label, researchers can gain detailed insights into the fate of specific atoms within a molecule as it undergoes chemical transformations. numberanalytics.com This allows for the identification of reaction intermediates, the determination of dominant reaction pathways, and the study of the bonding and reactivity of molecules on catalyst surfaces. numberanalytics.com In the field of metabolomics, stable isotope labeling helps in tracking the incorporation and transformation of carbon atoms within biological systems, simplifying complex data and confirming the biosynthetic nature of detected metabolites. tandfonline.com
Rationale for Site-Specific Carbon-13 Labeling in Acrylonitrile (B1666552) Research
Acrylonitrile (CH₂=CHCN) is a key industrial chemical used in the production of polymers such as acrylic fibers, acrylonitrile-butadiene-styrene (ABS) resins, and nitrile rubbers. iarc.frnih.gov The specific labeling of acrylonitrile with carbon-13 at the first carbon position (the nitrile carbon), creating Acrylonitrile-1-13C, offers distinct advantages for certain research applications.
Site-specific labeling allows researchers to probe the reactivity and transformation of a particular carbon atom within the acrylonitrile molecule. mdpi.com This is crucial for understanding the intricate details of reaction mechanisms. For instance, in polymerization studies, tracking the ¹³C label at the nitrile group can provide precise information about how this functional group is involved in the polymerization process. researchgate.net Similarly, in metabolic studies, following the fate of the nitrile carbon can help elucidate the specific metabolic pathways of acrylonitrile, distinguishing it from the pathways of the vinyl carbons.
The choice of ¹³C as the isotopic label is particularly advantageous for NMR spectroscopy studies. symeres.com The ¹³C nucleus is NMR-active, and its presence provides a clear signal that can be distinguished from the natural abundance ¹³C background. researchgate.net This leads to cleaner and more easily interpretable NMR spectra, which is essential for accurately identifying the structures of intermediates and products. researchgate.net
Overview of Academic Research Trajectories for this compound
Academic research utilizing this compound has primarily focused on understanding its metabolic fate and its role in polymerization reactions. The ability to track the nitrile carbon has provided significant insights into the biological processing of this compound and the chemical transformations it undergoes during the formation of polymers.
One significant area of research has been the investigation of acrylonitrile's metabolism in biological systems. Studies using ¹³C-labeled acrylonitrile have been instrumental in identifying the urinary metabolites of acrylonitrile in rats and mice. who.intacs.org For example, research has shown that the oxidation of acrylonitrile to 2-cyanoethylene oxide is a critical activation pathway, while conjugation with glutathione (B108866) is a major detoxification pathway. who.int By using Acrylonitrile-1-¹³C, researchers can definitively trace the origin of the carbon atoms in the resulting metabolites, providing concrete evidence for proposed metabolic pathways.
In the field of material science, particularly in the production of carbon fibers from polyacrylonitrile (B21495) (PAN), selective ¹³C labeling has been used to study the complex chemical changes that occur during thermal treatment. researchgate.net By preparing PAN with ¹³C-labeled acrylonitrile at specific sites, researchers have been able to use solid-state NMR to accurately identify the chemical structures formed during the stabilization and carbonization processes. researchgate.net This has led to a better understanding of the reaction mechanisms involved in the formation of high-performance carbon fibers. researchgate.net
Another research trajectory involves the study of ammoxidation of propane (B168953) to acrylonitrile over mixed metal oxide catalysts. Using ¹³C-labeled propane, researchers have been able to trace the carbon backbone during the reaction and have determined that the conversion to acrylonitrile proceeds via a direct pathway without skeletal rearrangement. acs.org While this study used labeled propane, the principles are directly applicable to studies that could use labeled acrylonitrile to investigate reverse or equilibrium reactions.
The following table summarizes key research findings where isotopically labeled acrylonitrile has been instrumental:
| Research Area | Key Finding | Analytical Technique | Isotopic Label |
| Metabolism | Identification of urinary metabolites in rodents, confirming oxidative and detoxification pathways. who.intresearchgate.net | ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy who.int | [1,2,3-¹³C]acrylonitrile who.int |
| Polymer Chemistry | Elucidation of the chemical structures formed during the thermal treatment of polyacrylonitrile (PAN) for carbon fiber production. researchgate.net | Solid-State ¹³C NMR Spectroscopy researchgate.net | Selectively ¹³C-labeled acrylonitrile researchgate.net |
| Catalysis | Determination of the direct reaction pathway for the ammoxidation of propane to acrylonitrile without skeletal rearrangement. acs.org | ¹³C NMR Spectroscopy acs.org | ¹³CH₃−¹²CH₂−¹²CH₃ (labeled propane) acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(113C)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHHRLWOUZZQLW-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[13C]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479985 | |
| Record name | Acrylonitrile-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91628-87-4 | |
| Record name | Acrylonitrile-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 91628-87-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Analytical Methodologies Employing Acrylonitrile 1 13c
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
¹³C NMR spectroscopy, significantly empowered by isotopic labeling, serves as an indispensable technique for probing the structure, dynamics, and transformation of acrylonitrile-containing systems. The distinct signal from the ¹³C-labeled nitrile carbon allows for unambiguous assignments and detailed mechanistic studies that would be otherwise challenging with natural abundance ¹³C NMR.
In solution, high-resolution ¹³C NMR spectroscopy of Acrylonitrile-1-¹³C is instrumental in defining the microstructure of polymers and monitoring the progression of chemical reactions.
The chemical environment surrounding the nitrile group is highly sensitive to monomer sequence and stereochemistry in copolymers. For instance, in styrene-acrylonitrile (SAN) copolymers, the ¹³C NMR spectrum of the labeled nitrile carbon exhibits distinct signals corresponding to different triad (B1167595) sequences (i.e., the identity of the monomer units on either side of the acrylonitrile (B1666552) unit). uq.edu.auepa.gov This allows for a quantitative determination of the monomer distribution along the polymer chain, which is crucial for understanding and predicting polymer properties. Studies on acrylonitrile-methyl acrylate (B77674) copolymers have similarly used 2D NMR techniques to resolve complex spectra and assign compositional and configurational sequences up to the triad level. researchgate.net
Furthermore, solution-state ¹³C NMR can track real-time changes during polymerization. By monitoring the chemical shift and intensity of the Acrylonitrile-1-¹³C signal, researchers can follow its conversion from monomer to polymer, providing insights into reaction kinetics. researchgate.net This technique is also effective in studying the interaction of acrylonitrile with other chemical species. For example, complex formation with Lewis acids, which is often used to control copolymerization, results in noticeable shifts in the ¹³C signals of the acrylonitrile monomer, providing information on the electronic structure of the complex. capes.gov.br
Below is a table summarizing typical ¹³C NMR chemical shifts for acrylonitrile-containing systems in solution.
| Compound/System | Carbon Position | Solvent | Chemical Shift (δ, ppm) | Reference |
| Poly(styrene-co-[1-¹³C]acrylonitrile) | ¹³CN | CDCl₃ | 119.7 - 121.2 | universiteitleiden.nl |
| Acrylonitrile/Methyl Acrylate Copolymers | Nitrile Carbon | - | Sensitive to triad sequences | researchgate.net |
| Acrylonitrile-Lewis Acid Complex (e.g., with AlCl₃) | β-carbon | - | Downfield shift | capes.gov.br |
| Acrylonitrile-Lewis Acid Complex (e.g., with AlCl₃) | α-carbon | - | Upfield shift | capes.gov.br |
| Acrylonitrile-Lewis Acid Complex (e.g., with AlCl₃) | Nitrile Carbon | - | No significant shift | capes.gov.br |
Solid-state ¹³C NMR (ssNMR) is essential for characterizing the structure and dynamics of insoluble or intractable acrylonitrile-based materials, such as crosslinked polymers and carbon fiber precursors. The use of Acrylonitrile-1-¹³C is particularly advantageous in these studies, as it overcomes the low sensitivity and resolution often encountered in ssNMR of natural abundance samples. researchgate.net
Magic Angle Spinning (MAS) is a fundamental technique in ssNMR used to average out anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar coupling, which lead to broad spectral lines in static solid samples. By spinning the sample at a high frequency (often several kilohertz) at an angle of 54.74° with respect to the external magnetic field, sharp, solution-like spectra can be obtained. oup.comoup.com
In studies of polyacrylonitrile (B21495) (PAN), high-speed MAS NMR on ¹³C-labeled samples has been shown to improve detection sensitivity significantly, providing clear spectra with minimal peak overlap. researchgate.net This allows for the accurate identification of various chemical structures formed during processes like thermal treatment, which is critical in the production of carbon fibers. researchgate.net For example, the nitrile carbon signal in solid PAN appears around 120 ppm. researchgate.net
Cross-Polarization (CP) is a technique used to enhance the signal of rare spins like ¹³C by transferring magnetization from abundant spins like ¹H. oup.com CP/MAS experiments are sensitive to the local environment and molecular mobility. In blends of polypropylene (B1209903) and acrylonitrile rubber, CP/MAS with variable contact times has been used to assess molecular mobility and the influence of compatibilizers. researchgate.net For poly(styrene-co-[1-¹³C]acrylonitrile), the CP/MAS spectrum shows the nitrile label signal at approximately 121 ppm. universiteitleiden.nl
Direct Polarization (DPMAS), on the other hand, acquires spectra by directly exciting the ¹³C nuclei without proton magnetization transfer. While less sensitive for rigid materials, DPMAS provides quantitative information because the signal intensity is directly proportional to the number of nuclei, unaffected by CP dynamics. researchgate.netacs.org In the study of ¹³C-labeled atactic-polyacrylonitrile (aPAN) heat-treated under different atmospheres, DPMAS spectra provided quantitative data on the functional groups present in the stabilized material, revealing the kinetics of the chemical reactions. researchgate.netacs.orgacs.org
| Technique | Application | Key Findings from ¹³C-labeled PAN studies | Reference |
| CP/MAS | Enhances signal of ¹³C in rigid domains; probes molecular mobility. | Used to study blends and characterize polymer phases. Nitrile signal at ~121 ppm in SAN copolymers. | universiteitleiden.nlresearchgate.net |
| DPMAS | Provides quantitative analysis of different carbon species. | Enabled quantitative tracking of functional groups during thermal stabilization of aPAN. | researchgate.netacs.orgacs.org |
Advanced two-dimensional (2D) ssNMR experiments can reveal correlations between different nuclei, providing invaluable connectivity information. Through-bond experiments, like the refocused INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment), detect correlations between covalently bonded ¹³C nuclei. This has been applied to ¹³C-labeled aPAN to trace the formation of new C-C bonds during thermal stabilization, confirming the creation of cyclic and ladder structures. acs.org
Through-space experiments, such as ¹H-¹³C HETCOR (Heteronuclear Correlation), map correlations between nuclei that are close in space (typically < 5 Å), regardless of whether they are bonded. These experiments have been instrumental in distinguishing between intra- and intermolecular reaction pathways during the thermal treatment of PAN. researchgate.netacs.org By applying these techniques to selectively labeled aPAN, researchers concluded that heat treatment under air leads to a ladder formation involving intermolecular cross-linking, whereas treatment under vacuum results in decomposition into oligomeric chains composed of isolated aromatic rings. researchgate.netacs.org
The enhanced signal from Acrylonitrile-1-¹³C makes quantitative ¹³C NMR a highly accurate method for determining the composition of copolymers and studying polymerization kinetics. By carefully integrating the signals from the labeled acrylonitrile and other monomers in the polymer backbone, the precise copolymer composition can be calculated. uq.edu.auepa.govresearchgate.net
This approach has been successfully applied to study the Reversible Addition-Fragmentation Chain Transfer (RAFT) copolymerization of styrene (B11656) and acrylonitrile. epa.govresearchgate.net Quantitative ¹³C NMR was used to determine the triad sequence distributions in the resulting copolymers. This data, in turn, allowed for the calculation of monomer reactivity ratios, which are fundamental parameters that describe the polymerization process. uq.edu.auepa.govresearchgate.net The studies showed that for most feed ratios, the copolymer composition drifts as the reaction progresses due to the differing reactivities of the monomers. epa.govresearchgate.net
Furthermore, kinetic studies on the copolymerization of acrylonitrile with itaconic acid or methyl acrylate have utilized ¹³C NMR to characterize the monomer sequence distribution. researchgate.net This information helped to explain the observed differences in copolymerization rates, demonstrating that the penultimate monomer unit can significantly influence the reaction kinetics. researchgate.net For instance, the activation energy for the thermal stabilization of ¹³C-labeled aPAN was determined using DPMAS, revealing that reactions under oxygen have a much higher activation energy (122 ± 3 kJ/mol) compared to those under vacuum (47 ± 2 kJ/mol). researchgate.netacs.org
| Application | System Studied | Key Quantitative Findings | Reference |
| Copolymer Composition | Styrene-Acrylonitrile (RAFT) | Determination of triad distributions and copolymer composition drift with conversion. | epa.govresearchgate.net |
| Reactivity Ratios | Styrene-Acrylonitrile (RAFT) | Calculation of terminal model reactivity ratios from sequence distributions. | uq.edu.auepa.gov |
| Reaction Kinetics | Thermal stabilization of aPAN | Activation energy under oxygen: 122 ± 3 kJ/mol; under vacuum: 47 ± 2 kJ/mol. | researchgate.netacs.org |
| Reaction Mechanism | Acrylonitrile-Itaconic Acid Copolymerization | Monomer sequence distribution explained retardation of copolymerization rate by itaconic acid. | researchgate.net |
Cross-Polarization (CP) and Direct Polarization Magic Angle Spinning (DPMAS) Techniques
Specialized NMR Pulse Sequences for Microstructure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of polymer characterization. The use of Acrylonitrile-1-13C, in conjunction with sophisticated pulse sequences, provides unprecedented insight into the material's structure and behavior from the molecular to the macroscopic level.
Spin diffusion NMR is a potent solid-state technique for probing the spatial proximity of different components in a material, making it ideal for studying the morphology of polymer blends and composites. The method relies on the transfer of nuclear polarization through dipolar couplings, primarily between protons. By selectively labeling one polymer phase with a 13C isotope, such as in poly(styrene-co-acrylonitrile-1-13C) ([¹³CN]SAN), the spatial distribution and domain sizes within a blend can be accurately determined. universiteitleiden.nluniversiteitleiden.nl
In a typical experiment on a blend of [¹³CN]SAN and another polymer like poly(styrene-co-maleic anhydride) (SMA), polarization is transferred from the protons of the SMA phase to the protons of the SAN phase. universiteitleiden.nlresearchgate.net This proton spin diffusion is then detected indirectly through the selectively labeled ¹³C nucleus in the nitrile group of acrylonitrile. The rate and extent of this polarization transfer are directly related to the distance between the polymer chains. universiteitleiden.nl
Research findings have demonstrated that this technique can be used to:
Confirm Miscibility: For blends of SAN and SMA, the detection of cross-peaks in 2D ¹³C MAS NMR spectra after mixing times of 40-100 ms (B15284909) reveals spin diffusion between the SAN and SMA domains, confirming that the polymers are miscible on a molecular level. universiteitleiden.nluniversiteitleiden.nl
Measure Domain Sizes: In phase-separated systems, such as semi-interpenetrating networks, the time-dependent transfer of polarization can be modeled to calculate characteristic domain sizes. universiteitleiden.nlacs.org For one such network involving SAN and cross-linked SMA, proton spin diffusion times up to 500 ms were used to calculate a domain diameter of 63 ± 4 nm. universiteitleiden.nlacs.org
This method integrates the high efficiency of proton spin diffusion with the high resolution of ¹³C detection, enabling the characterization of material heterogeneity on length scales from 1 to 100 nm. universiteitleiden.nlacs.org
Two-dimensional (2D) NMR techniques such as HSQC and TOCSY are indispensable for deciphering the complex spectra of copolymers. spsj.or.jp These methods are crucial for establishing the compositional and configurational sequences along the polymer chain. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of a heteronucleus (like ¹³C) with the chemical shifts of directly attached protons. In the context of a polymer containing Acrylonitrile-1-¹³C, the nitrile carbon itself has no attached proton. However, the technique is vital for assigning the methine (CH) and methylene (B1212753) (CH₂) resonances of the polymer backbone, which are directly influenced by the neighboring labeled nitrile group. enpress-publisher.comenpress-publisher.com HSQC spectra provide clear correlations that help resolve overlapping signals in the 1D proton NMR spectrum. researchgate.net
Total Correlation Spectroscopy (TOCSY): This 2D experiment reveals correlations between all protons within a coupled spin system, not just those directly bonded. enpress-publisher.com For an acrylonitrile copolymer, a TOCSY spectrum can show the coupling between a specific methine proton and the various methylene protons within the same and adjacent monomer units. researchgate.netenpress-publisher.com This information is critical for determining the sequence of monomers (e.g., A-A-A vs. B-A-B triads) and their stereochemical arrangement. researchgate.net
The combination of HSQC and TOCSY allows for a comprehensive assignment of both the ¹H and ¹³C spectra, revealing detailed microstructural information as summarized in the table below. spsj.or.jpenpress-publisher.comenpress-publisher.com
| Technique | Correlation Type | Information Gained from Acrylonitrile Copolymers |
| HSQC | ¹J (C-H) | Assigns backbone methine and methylene carbons to their attached protons. enpress-publisher.com |
| TOCSY | ⁿJ (H-H) | Establishes connectivity between protons within and between monomer units. researchgate.net |
| Combined | - | Detailed assignment of compositional and configurational sequences (triads, pentads). enpress-publisher.com |
Tacticity, the stereochemical arrangement of adjacent chiral centers along a polymer chain, profoundly influences its physical properties. wikipedia.org ¹³C NMR is a primary tool for quantifying tacticity, as the chemical shifts of backbone carbons are sensitive to the local stereochemistry. nsf.gov
The fundamental stereochemical relationships are described by diads:
meso (m) diad: Adjacent substituent groups are on the same side of the polymer backbone.
racemo (r) diad: Adjacent substituent groups are on opposite sides of the polymer backbone.
These diads combine to form triads, which are often distinguishable in the ¹³C NMR spectrum of polyacrylonitrile: wikipedia.orgnii.ac.jp
Isotactic (mm): Consists of two overlapping m diads.
Syndiotactic (rr): Consists of two overlapping r diads.
Heterotactic (mr): Composed of an m diad adjacent to an r diad.
The selective labeling in Acrylonitrile-1-¹³C enhances the signal-to-noise ratio for the nitrile carbon, but tacticity information is primarily derived from the backbone methine (CH) and methylene (CH₂) carbons, whose electronic environments are altered by the stereoconfiguration. nsf.govkarger.com By comparing the integrated areas of the peaks corresponding to the mm, mr, and rr triads, a quantitative measure of the polymer's stereoregularity can be obtained. wikipedia.org Recent advancements using band-selective 2D HSQC have been shown to reduce the time required to determine the triad stereosequences of polyacrylonitrile from over an hour to just a few minutes, while providing resolution comparable to traditional 1D ¹³C NMR. nsf.gov
Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY)
Computational and Data-Driven Approaches in ¹³C NMR (e.g., Artificial Neural Networks for Chemical Shift Prediction)
Predicting ¹³C NMR chemical shifts using computational methods has become a powerful complement to experimental analysis. These approaches can aid in spectral assignment and provide a deeper understanding of structure-property relationships.
Density Functional Theory (DFT) and ab initio methods have been used to calculate the ¹³C NMR chemical shifts of acrylonitrile oligomers as a model for the polymer. acs.org One study employing an oligomeric approach found that the calculated chemical shift values for the polymers were in good agreement with experimental data, although the error for the acrylonitrile cyano carbon was notable at approximately 5.22 ppm. acs.org
More recently, data-driven approaches using Artificial Neural Networks (ANNs) have shown significant promise. researchgate.net ANNs can be trained on large datasets of known structures and their corresponding chemical shifts to predict the spectra of new compounds. mestrelab.com For acrylonitrile copolymers, an ANN was successfully used to simulate the ¹³C{¹H} NMR chemical shifts of methine and methylene carbons. researchgate.net The key findings from this research are highlighted below.
| Method | Average Mean Absolute Error (ppm) | Notes |
| Artificial Neural Network (ANN) | 0.4 - 1.4 | Utilized structural descriptors and a back-propagation learning algorithm. researchgate.net |
| Partial Least Squares Regression (PLSR) | 2.0 - 5.5 | Showed a larger error range compared to the ANN approach. researchgate.net |
The superior performance of the ANN demonstrates the potential of machine learning to provide fast and accurate predictions of ¹³C NMR chemical shifts, even for complex systems like copolymers. researchgate.netnih.gov This predictive power is invaluable for interpreting spectra where signals may be overlapped or ambiguous, a common challenge in polymer analysis.
Mass Spectrometry (MS) in Conjunction with Isotopic Labeling
Mass spectrometry, which measures the mass-to-charge ratio (m/z) of ions, is an exceptionally sensitive analytical technique. When combined with isotopic labeling, it becomes a powerful tool for tracing molecules through complex chemical or biological processes. ckisotopes.comromerlabs.com The use of Acrylonitrile-1-¹³C provides a distinct mass signature that allows for unambiguous detection and quantification.
High-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values with very high precision (typically to four or more decimal places). nih.gov This capability allows for the clear differentiation between the native compound and its ¹³C-labeled counterpart.
The incorporation of a single ¹³C atom in place of a ¹²C atom results in a predictable mass shift. For example, when Acrylonitrile-1-¹³C reacts with a biological molecule like glutathione (B108866) (GSH), the resulting adduct will have a mass that is approximately 1.00335 Da higher than the adduct formed with unlabeled acrylonitrile. HRMS can easily detect this mass difference. dtic.mil
This principle has been applied in various research contexts:
Verification of Isotopic Purity: HRMS is used to confirm the successful incorporation and purity of the ¹³C label in the synthesized monomer.
Metabolic and Toxicological Studies: Acrylonitrile is known to react with nucleophiles like cysteine residues in proteins and glutathione. dtic.milacs.org By using Acrylonitrile-1-¹³C and HRMS, researchers can track the formation of these adducts in complex biological samples. For instance, a study monitoring the reaction of acrylonitrile with GSH synthesized a ¹³C- and ¹⁵N-labeled GSH-AN adduct to serve as an internal standard, demonstrating a clear mass shift from m/z 361.12 for the native adduct to 364.12 for the multiply-labeled standard. dtic.mil
The table below illustrates the theoretical mass shift for a common biological reaction involving acrylonitrile.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift (Da) |
| Cysteine Adduct (unlabeled AN) | C₆H₁₀N₂O₂S | 174.0463 | - |
| Cysteine Adduct (Acrylonitrile-1-¹³C) | C₅¹³CH₁₀N₂O₂S | 175.0497 | +1.0034 |
This precise mass shift detection allows for the confident identification and quantification of molecules that have reacted with or been derived from Acrylonitrile-1-¹³C, even in trace amounts within a complex matrix. nih.govacs.org
Fragmentation Pattern Analysis for Carbon Position Validation
Mass spectrometry (MS) is a cornerstone technique for confirming the successful and specific incorporation of isotopic labels. In the analysis of Acrylonitrile-1-¹³C, the position of the ¹³C atom can be unequivocally validated by examining the fragmentation pattern of the molecule upon ionization. nih.gov
When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺) which can then break apart into smaller, charged fragments. The mass-to-charge ratio (m/z) of these fragments is characteristic of the molecule's structure. For Acrylonitrile-1-¹³C, the molecular ion will appear at an m/z value that is one unit higher than that of its unlabeled counterpart.
Crucially, the fragments that retain the ¹³C-labeled carbon will also exhibit this +1 mass shift, while fragments that are formed from the unlabeled portion of the molecule will have the expected m/z values. This differential mass shift provides a clear map of which atoms are included in each fragment, thereby confirming the label's position. For example, studies using techniques like photoelectron-photoion-photoion coincidence (PEPIPICO) can investigate the dissociation of acrylonitrile into various fragment pairs, and the use of ¹³C-substituted samples is essential for resolving ambiguities in fragment masses. nih.gov
This analytical approach is not only a quality control step in the synthesis of the labeled compound but also foundational for its use in more complex tracer studies, ensuring that any observed ¹³C enrichment in a product molecule can be confidently attributed to the specific carbon position of the precursor.
Table 1: Comparison of Key Mass Fragments for Unlabeled Acrylonitrile and Acrylonitrile-1-¹³C
| Fragment Identity | Unlabeled Acrylonitrile (m/z) | Acrylonitrile-1-¹³C (m/z) | Labeled Carbon Retained? |
| [CH₂CHCN]⁺ (Molecular Ion) | 53 | 54 | Yes |
| [CH₂CH]⁺ (Loss of CN) | 27 | 28 | Yes |
| [HCN]⁺ (Rearrangement) | 27 | 27 | No |
| [C₂H₂]⁺ (Loss of H, HCN) | 26 | 27 | Yes |
Pyrolysis-Photoionization Mass Spectrometry for Polymer Analysis
Pyrolysis-mass spectrometry is a powerful technique for analyzing the composition and microstructure of complex polymers that are often insoluble and difficult to characterize by methods like NMR. acs.org The method involves heating the polymer to high temperatures in a vacuum, causing it to thermally degrade into smaller, volatile fragments (pyrolysates). These fragments, which often consist of monomers, dimers, and other oligomers, are then immediately ionized and analyzed by a mass spectrometer. researchgate.net
When this technique is applied to polymers synthesized with Acrylonitrile-1-¹³C, it offers an enhanced level of detail. The use of a soft ionization method like single-photon photoionization minimizes further fragmentation of the initial pyrolysates, meaning the resulting mass spectrum more accurately reflects the products of thermal degradation. acs.org
For an acrylonitrile-containing copolymer, pyrolysis produces a series of oligomers. If the polymer was made using Acrylonitrile-1-¹³C, any fragment containing this monomer unit will have a mass one unit higher than expected for an unlabeled polymer. This allows for precise counting of the labeled monomer units within a given oligomer. acs.org This information is invaluable for determining copolymer composition, sequence distribution, and understanding the mechanisms of thermal degradation. For instance, in an acrylonitrile-butadiene copolymer, the technique can distinguish between oligomers containing varying numbers of acrylonitrile and butadiene subunits, and the ¹³C label serves as an unambiguous marker for the acrylonitrile-derived portions. acs.org
Table 2: Illustrative Mass Shifts in Pyrolysates of a Polymer Containing Acrylonitrile-1-¹³C
| Pyrolysate (Oligomer) | Expected Mass (Unlabeled) | Expected Mass (with one ¹³C-AN unit) | Expected Mass (with two ¹³C-AN units) |
| Acrylonitrile Monomer | 53 | 54 | N/A |
| Acrylonitrile Dimer | 106 | 107 or 108 | 108 |
| Acrylonitrile-Butadiene Dimer | 107 | 108 | N/A |
| Acrylonitrile Trimer | 159 | 160, 161, or 162 | 161 or 162 |
Note: The exact mass depends on the number and position of labeled units within the fragment.
Chromatographic Methods for Intermediate and Product Analysis
Chromatography is essential for separating and quantifying components in complex mixtures that result from chemical reactions or metabolic processes involving Acrylonitrile-1-¹³C.
Gas Chromatography-Mass Spectrometry (GC/MS) is the method of choice for analyzing volatile and semi-volatile organic compounds. In this technique, a sample is vaporized and passed through a long column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component exits the column, it enters a mass spectrometer for detection and identification. uzh.chuzh.ch
For studies involving Acrylonitrile-1-¹³C, GC/MS serves multiple purposes. It can be used to:
Monitor Reaction Progress: By taking aliquots of a reaction mixture over time, GC/MS can separate the starting material (Acrylonitrile-1-¹³C) from various intermediates and final products, allowing for the quantification of each.
Identify Unknown Products: The mass spectrometer provides fragmentation patterns for each separated peak, which can be used to elucidate the structure of novel products or byproducts.
Perform Isotope Dilution Analysis: Acrylonitrile-1-¹³C can be used as an ideal internal standard for quantifying unlabeled acrylonitrile in a sample. Because the labeled and unlabeled compounds have virtually identical chromatographic retention times but different masses, the ratio of their MS signal intensities allows for highly accurate quantification. epa.gov
The key advantage of using the ¹³C-labeled version is the ability of the mass spectrometer to specifically detect the ions containing the label at an m/z value of +1 compared to their unlabeled counterparts. This allows for clear differentiation even in highly complex matrices like environmental or biological samples.
Table 3: Typical GC/MS Parameters for Acrylonitrile Analysis
| Parameter | Setting | Reference |
| Column | Capillary column (e.g., 5% Phenyl / 95% Dimethylpolysiloxane) | uzh.ch |
| Injection Mode | Splitless or Headspace | researchgate.net |
| Carrier Gas | Helium | uzh.ch |
| Oven Program | Temperature gradient (e.g., 40°C hold, ramp to 220°C) | uzh.ch |
| Ionization Mode | Electron Impact (EI) | researchgate.net |
| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | uzh.ch |
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate compounds in a liquid mobile phase based on their affinity for a solid stationary phase. It is particularly well-suited for analyzing non-volatile, polar, or thermally unstable molecules that are not amenable to GC.
In the context of Acrylonitrile-1-¹³C, HPLC is frequently used to analyze the products of its bioconversion or polymerization in aqueous media. For example, the enzymatic hydration of acrylonitrile to acrylamide (B121943) or its subsequent conversion to acrylic acid can be precisely monitored using HPLC. nih.govjmb.or.kr The technique allows for the separation and quantification of the substrate, intermediate, and final product in the reaction mixture. marquette.eduresearchgate.net
It is important to note that the ¹³C label in Acrylonitrile-1-¹³C does not alter its retention time on a standard HPLC column, as separation is based on physicochemical properties like polarity, not mass. However, the true power of this isotopic label is realized when HPLC is coupled with mass spectrometry (LC-MS). jmb.or.krmoca.net.ua In an LC-MS system, the compounds separated by the HPLC are fed into a mass spectrometer. This allows the researcher to track the ¹³C label from the initial reactant into its various products, confirming metabolic pathways and enabling precise quantification of labeled species distinct from any pre-existing, unlabeled compounds in the sample matrix.
Table 4: Representative HPLC Conditions for Acrylonitrile and Acrylamide Analysis
| Parameter | Condition | Reference |
| Column | C18 Reverse-Phase (e.g., Shim-Pack XR-ODS) | marquette.edu |
| Mobile Phase | Isocratic or gradient mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) | jmb.or.krmarquette.edu |
| Flow Rate | 0.5 - 1.0 mL/min | jmb.or.kr |
| Detection | UV Absorbance (e.g., 220 nm or 235 nm) | nih.govmarquette.edu |
| Temperature | Ambient or controlled (e.g., 35°C) | marquette.edu |
Mechanistic Investigations Utilizing Acrylonitrile 1 13c As an Isotopic Tracer
Polymerization Mechanisms
The polymerization of acrylonitrile (B1666552) is a commercially significant process, primarily for the production of carbon fiber precursors. Understanding the underlying mechanisms is crucial for controlling the polymer structure and properties.
Free-radical polymerization is a common method for synthesizing polyacrylonitrile (B21495). The process is typically divided into three main stages: initiation, propagation, and termination. vaia.com
Initiation: This stage begins with the formation of free radicals from an initiator molecule. vaia.com For instance, under UV radiation, a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) can decompose to generate initiating radicals. mdpi.com In other systems, such as the Belousov-Zhabotinsky reaction, ¹³C-labeled malonic acid has been used to demonstrate that the malonyl radical initiates the polymerization of acrylonitrile. acs.org Redox systems, like those involving persulfate and bisulfite ions, also generate free radicals that initiate polymerization by reacting with the vinyl bonds of acrylonitrile. igtpan.com
Propagation: The initiating radical adds to the carbon-carbon double bond of an acrylonitrile monomer, forming a new radical intermediate. This new radical then adds to another acrylonitrile monomer, and this process repeats, leading to the growth of the polymer chain. vaia.com The use of Acrylonitrile-1-¹³C allows for the direct observation of the head-to-tail addition of monomer units, which is the predominant mode of propagation.
Termination: The growth of the polymer chain is halted through various termination mechanisms, including radical recombination or disproportionation, where two growing polymer radicals react with each other. igtpan.comstanford.edu In some systems, specific species can act as terminating agents. For example, in the Belousov-Zhabotinsky reaction, bromous radicals are believed to terminate the polymer chain. acs.org
The general scheme for the free-radical polymerization of acrylonitrile is as follows:
Initiation: An initiator (I) forms free radicals (R•).
Propagation: R• + CH₂=CH(CN) → R-CH₂-CH(CN)•
Chain Growth: R-CH₂-CH(CN)• + n(CH₂=CH(CN)) → R-(CH₂-CH(CN))ₙ-CH₂-CH(CN)•
Termination: Two polymer radicals combine or disproportionate.
Kinetic studies of acrylonitrile polymerization often reveal complex behavior that deviates from ideal homogeneous polymerization kinetics. This is largely due to the insolubility of polyacrylonitrile in its monomer, leading to a heterogeneous reaction system. royalsocietypublishing.org
Key observations from kinetic studies include:
An initial acceleration in the rate of polymerization over time. royalsocietypublishing.org
The persistence of polymerization activity long after the initiating source has been removed (photochemical after-effect). royalsocietypublishing.org
A non-monotonic relationship between polymerization temperature and the molecular weight of the resulting polymer. royalsocietypublishing.org
These phenomena are attributed to the occlusion of propagating free radicals within the precipitated polymer aggregates. royalsocietypublishing.org The rate of polymerization (Rp) is influenced by the concentrations of the monomer and the initiator. For example, in aqueous precipitation polymerization initiated by ammonium (B1175870) persulfate (APS), the apparent kinetic equation has been determined, showing a strong dependence on the monomer concentration. tandfonline.com Similarly, studies using redox initiators like butane-1,4-diol-Ce(IV) have also been conducted to determine various rate and energy parameters. tandfonline.com
Table 1: Kinetic Parameters in Acrylonitrile Polymerization
| Initiation System | Rate Equation | Key Findings | Reference |
|---|---|---|---|
| Ammonium Persulfate (APS) | Rp = K[AN]¹·⁷⁰⁶[(NH₄)₂S₂O₈]⁰·⁷⁰⁴ | The reaction site rapidly shifts from the aqueous phase to the PAN phase after polymer precipitation. | tandfonline.com |
| APS-Ammonium Sulfite (AS) | Rp = K[AN]³[(NH₄)₂S₂O₈]⁰·⁷⁰⁴[(NH₄)₂SO₃]⁻¹·⁰⁵⁵ | Nucleation site differences lead to different factors affecting the polymerization rate. | tandfonline.com |
| Ceric Ion-Butane-1,4-diol | - | Kinetics are consistent with a linear mode of termination. | tandfonline.com |
| Chloramine-T/Hydrogen Peroxide | - | The rate of polymerization increases with monomer concentration and decreases with initiator concentration. | researchgate.net |
This table is interactive. Click on the headers to sort.
The polymerization of acrylonitrile is a classic example of heterogeneous polymerization, where the polymer is insoluble in its monomer and precipitates as it is formed. royalsocietypublishing.org This heterogeneity has profound effects on the reaction kinetics and the properties of the final polymer.
The key consequence of this heterogeneity is the occlusion or "trapping" of the growing polymer radicals within the dense, aggregated polymer particles. royalsocietypublishing.orgresearchgate.net This occlusion significantly reduces the mobility of the radical chain ends, thereby hindering their ability to terminate by reacting with other radicals. royalsocietypublishing.org
The effects of radical occlusion include:
Living Radicals: In cases of severe occlusion, both propagation and termination can be prevented. These trapped radicals can remain "living" for extended periods. If fresh monomer is introduced, these occluded radicals can re-initiate polymerization, sometimes leading to a very rapid reaction. royalsocietypublishing.org
Block Copolymer Formation: The long-lived occluded radicals can be used to initiate the polymerization of a different vinyl monomer, resulting in the formation of block copolymers. whiterose.ac.uk
The degree of radical occlusion is influenced by factors such as the extent of the reaction and the degree of polymer coalescence. whiterose.ac.uk The study of these phenomena is crucial for controlling the molecular weight and structure of the resulting polyacrylonitrile.
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have emerged as powerful tools for synthesizing well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. tcichemicals.comnih.gov These methods are applicable to a wide range of monomers, including acrylonitrile. nih.gov
ATRP is based on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal complex (e.g., a copper complex). cmu.eduacs.org The key to ATRP is the reversible transfer of a halogen atom between the dormant polymer chain and the metal complex. nih.gov This process maintains a low concentration of active radicals at any given time, suppressing termination reactions and allowing for controlled chain growth. nih.gov
Kinetic studies of ATRP are essential for understanding the influence of various components, such as the initiator, catalyst, and solvent, on the polymerization rate and the degree of control. researchgate.net The equilibrium constant (K_ATRP = k_act / k_deact) is a critical parameter that reflects the activity of the catalyst. cmu.edu
RAFT polymerization achieves control through a degenerative chain transfer process involving a RAFT agent (a thiocarbonylthio compound). tcichemicals.com The propagating radicals react with the RAFT agent to form a dormant species and a new radical that can initiate further polymerization. This rapid exchange between active and dormant chains ensures that all chains have an equal probability of growing, leading to a narrow molecular weight distribution. acs.org
Both ATRP and RAFT offer significant advantages for synthesizing polyacrylonitrile with tailored properties, which is crucial for applications like high-performance carbon fibers. tcichemicals.comnih.gov
The thermal stabilization of polyacrylonitrile is a critical step in the production of carbon fibers. This process involves heating the polymer in a controlled atmosphere, leading to complex chemical reactions that transform the linear PAN chains into a thermally stable, non-meltable ladder-like structure. csic.es The primary reactions occurring during this stage are cyclization and dehydrogenation. researchgate.netresearchgate.net
The use of ¹³C-labeled PAN, derived from Acrylonitrile-1-¹³C, has been particularly insightful for tracking the fate of specific carbon atoms during these transformations. Solid-state ¹³C NMR spectroscopy is a powerful technique for identifying the various chemical structures that are formed. researchgate.net
Cyclization: This reaction involves the intramolecular linking of adjacent nitrile groups (-C≡N) along the polymer backbone to form conjugated cyclic structures. usm.edu This process is highly exothermic. csic.es
Dehydrogenation: This reaction involves the removal of hydrogen atoms from the polymer backbone, leading to the formation of carbon-carbon double bonds. This contributes to the development of a conjugated system. researchgate.net
Studies using selectively ¹³C-labeled PAN have helped to accurately identify various chemical structures created during heat treatment, leading to the proposal of detailed reaction pathways. researchgate.net One significant finding from such studies is that the thermal treatment of PAN in an inert atmosphere may lead to a structure composed mainly of isolated pyridine (B92270) units, rather than a continuous ladder structure. researchgate.net
The atmosphere in which thermal stabilization is carried out has a profound impact on the reaction mechanisms and the final structure of the stabilized PAN.
Anoxic (Inert) Conditions: In the absence of oxygen, cyclization is the predominant reaction. researchgate.net The heat treatment leads to significant C-C bond scissions and does not result in the formation of intermolecular cross-linking. researchgate.net
Oxic (Air) Conditions: The presence of oxygen introduces additional oxidative reactions. Oxygen is believed to facilitate dehydrogenation, which in turn promotes cyclization. researchgate.netrsc.orgresearchgate.net The oxidation reaction is also promoted by the formation of cyclized structures. rsc.orgresearchgate.net However, at the very initial stages of heating, oxygen can inhibit cyclization propagation by reacting with the initiating radicals. rsc.orgresearchgate.net
The interplay between these reactions is complex. For instance, at temperatures between 200-260 °C, oxygen is directly involved in the oxidation of the PAN chains and facilitates both cyclization and dehydrogenation. rsc.orgnih.gov The presence of oxygen leads to the formation of carbonyl groups and can induce intermolecular cross-linking. researchgate.netresearchgate.net
Thermal Cyclization and Dehydrogenation Mechanisms in Polyacrylonitrile
Role of Monomer Sequence in Cyclization Behavior
The sequence of monomers in acrylonitrile copolymers significantly influences their cyclization behavior, a critical step in the thermal stabilization process for producing carbon fibers. researchgate.netmdpi.com The introduction of comonomers can alter the cyclization mechanism from a purely radical pathway, as seen in PAN homopolymers, to include an ionic mechanism. mdpi.comcambridge.org
For instance, in poly(acrylonitrile-co-acrylamide) copolymers, the presence of acrylamide (B121943) units can initiate cyclization at lower temperatures. mdpi.com With low acrylamide content (below ~9 mol.%), both radical and ionic cyclization mechanisms are observed. mdpi.com However, the radical mechanism is suppressed at acrylamide concentrations exceeding ~3 mol.% in random copolymers and ~6 mol.% in block-gradient copolymers. mdpi.com This suggests that the distribution and proximity of the acrylamide units to the acrylonitrile units dictate the dominant cyclization pathway.
Similarly, in poly(acrylonitrile-co-itaconic acid) copolymers, the itaconic acid units facilitate an ionic cyclization pathway, leading to a lower stabilization temperature compared to PAN homopolymers. cambridge.orgdntb.gov.ua The use of Acrylonitrile-1-13C in conjunction with labeled comonomers allows researchers to track the involvement of the nitrile group in these different cyclization reactions, confirming the proposed mechanisms where the comonomer initiates the reaction, which then propagates along the PAN segments.
Studies on poly(acrylonitrile-co-β-methylhydrogen itaconate) have also shown that the comonomer initiates cyclization at lower temperatures through an ionic mechanism, as evidenced by the appearance of two exothermic peaks in differential scanning calorimetry (DSC) curves, compared to the single peak for PAN homopolymer which corresponds to a radical mechanism at a higher temperature. cambridge.org
Intermolecular Cross-linking Site Identification
Identifying the sites of intermolecular cross-linking is crucial for understanding the three-dimensional network structure that forms during the thermal treatment of PAN and its copolymers. While direct studies specifically using this compound for this purpose are not extensively detailed in the provided results, the principles of isotopic labeling are highly applicable.
Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions, and similar principles can be applied to synthetic polymers. biorxiv.orgaustinpublishinggroup.comnih.gov By using a cross-linking agent to covalently link interacting polymer chains and then analyzing the resulting products, the specific sites of interaction can be determined.
In the context of PAN, this compound labeling would be invaluable. During thermal degradation, cross-linking can occur through various reactions involving the nitrile groups. If this compound is used, the 13C label will be present at the cross-linking sites originating from the nitrile carbon. Subsequent analysis of the cross-linked material using solid-state NMR could then pinpoint the chemical environments of these labeled carbons, revealing the structure of the cross-links. For example, if cross-linking involves the reaction of a nitrile group on one chain with a backbone carbon on another, the 13C NMR spectrum would show a new signal corresponding to the transformed nitrile carbon in the cross-linked structure.
Advanced techniques like two-dimensional solid-state NMR, when applied to selectively 13C-labeled PAN, can reveal correlations between different chemical structures formed during heat treatment, providing insights into the cross-linking pathways. researchgate.net The development of trifunctional cross-linkers with features like biotin (B1667282) tags for affinity purification and isotopically labeled spacer arms for quantitation further enhances the ability to identify and analyze cross-linked species. elifesciences.org
Copolymerization Mechanisms and Microstructure Elucidation
The use of this compound and other isotopically labeled monomers has been pivotal in understanding the mechanisms of copolymerization and the resulting microstructure of the polymers. cambridge.orgresearchgate.net Carbon-13 NMR spectroscopy, in particular, provides detailed information about the sequence of monomer units, the presence of branched chains, and other microstructural features. tandfonline.comresearchgate.netresearchgate.net
Monomer Sequence Distribution in Copolymers
The distribution of monomer units along a copolymer chain is a critical factor that governs the material's properties. 13C NMR is a powerful tool for determining this sequence distribution. tandfonline.comrsc.org The chemical shift of a particular carbon atom is sensitive to its local environment, including the nature of the neighboring monomer units.
For example, in butadiene-acrylonitrile copolymers, the 13C NMR spectra of the vinyl carbons can distinguish between different triad (B1167595) sequences (e.g., BBB, ABB, ABA, where B is butadiene and A is acrylonitrile). rsc.org This allows for a quantitative analysis of the monomer sequence distribution. rsc.org Similarly, for copolymers of acrylonitrile and ethyl methacrylate (B99206), the carbonyl carbon of the ethyl methacrylate unit shows multiple peaks in the 13C NMR spectrum, which can be attributed to different monomer placements and stereospecificity.
By analyzing the 13C NMR spectra of copolymers with varying monomer feed ratios, reactivity ratios can be calculated. tandfonline.com These ratios provide insight into the relative rates at which the different monomers add to the growing polymer chain, which in turn determines the sequence distribution. tandfonline.com This information is crucial for predicting and controlling the properties of the resulting copolymer.
The following table summarizes the monomer sequence distribution analysis in various acrylonitrile copolymers using 13C NMR:
| Copolymer System | Analytical Technique | Key Findings |
| Butadiene-Acrylonitrile | 13C NMR | Confirmed 'short-run' alternation of acrylonitrile units in a block butadiene structure. Allowed direct measurement of B-centered triads (BBB, ABB, ABA). rsc.org |
| Acrylonitrile-Ethyl Methacrylate | 13C NMR | The carbonyl carbon signal showed multiplets, indicating sensitivity to different monomer placements and stereospecificity. Reactivity ratios were calculated. |
| General Vinyl Copolymers | 13C NMR | A screening procedure was developed to predict average sequence distribution from monomer 13C NMR data by calculating Alfrey-Price Q and e values. tandfonline.com |
| Styrene-Acrylonitrile | Quantitative 13C NMR | Triad distributions were estimated and found to match predictions as conversion increased, showing compositional drift except at the azeotropic composition. researchgate.net |
Influence of Monomer Sequence on Polymer Properties and Reactions
The sequence of monomers in a copolymer has a profound impact on its physical properties and chemical reactivity. researchgate.net The arrangement of monomer units can affect everything from the glass transition temperature to the mechanism of thermal degradation.
For instance, the introduction of comonomers like methyl acrylate (B77674) or itaconic acid into a polyacrylonitrile chain alters the thermal stabilization process. researchgate.net The presence of these comonomers can lower the onset temperature of cyclization and broaden the exothermic peak, which is beneficial for the production of carbon fibers. matec-conferences.org The specific sequence of these comonomers relative to the acrylonitrile units influences the efficiency of this process.
In the case of poly(acrylonitrile-co-acrylamide), the monomer sequence dictates the cyclization behavior, with different sequences favoring either radical or ionic mechanisms. mdpi.com This, in turn, affects the structure and properties of the resulting thermally stabilized material.
Chain Microstructure Analysis (e.g., Branched Chains, Bonded Units)
Isotopic labeling, including the use of this compound, is a powerful tool for detailed analysis of the chain microstructure of polymers. researchgate.netresearchgate.net Solid-state NMR techniques, in particular, can provide quantitative information about the different chemical structures present in the polymer. researchgate.net
For example, studies on polyacrylonitrile prepared by aqueous free-radical slurry polymerization have used 13C NMR to identify various end-groups and minor structures, such as acrylamide and acrylic acid units formed by hydrolysis. kpi.ua The analysis also revealed the presence of sulfonate and sulfate (B86663) end-groups derived from the initiator system. kpi.ua The absence of olefinic carbon signals in the 13C NMR spectrum ruled out termination by disproportionation as a significant mechanism. kpi.ua
In atactic-polyacrylonitrile heat-treated under different atmospheres, 13C NMR has been used to identify the formation of ladder-like structures, isolated aromatic rings, and polyene components. researchgate.netacs.org The use of selectively 13C-labeled PAN allows for two-dimensional NMR experiments that can establish through-bond and through-space connectivities, providing unambiguous evidence for the formation of specific microstructures. researchgate.netresearchgate.net
Chemical Degradation and Transformation Pathways
The study of the chemical degradation and transformation pathways of polyacrylonitrile and its copolymers is essential for understanding their thermal stability and for controlling the production of carbon fibers. matec-conferences.orgkpi.uamdpi.comrasayanjournal.co.in Isotopic labeling with this compound provides a means to trace the fate of the nitrile group during these processes.
During thermal degradation, polyacrylonitrile undergoes a complex series of reactions, including cyclization, dehydrogenation, and fragmentation. canada.caresearchgate.net The major toxic product of decomposition is hydrogen cyanide (HCN). canada.ca Quantitative analysis of the degradation products at different temperatures and atmospheres has shown that HCN is the predominant product, with its quantity increasing with temperature. canada.ca Other nitrile products identified include acetonitrile (B52724), methacrylonitrile, and various dinitriles. canada.ca The use of this compound would allow for the direct tracking of the C1 carbon into these various degradation products, confirming the reaction pathways.
Solid-state 13C NMR studies on 13C-labeled PAN have been instrumental in elucidating the structural changes that occur during thermal treatment. researchgate.netresearchgate.net These studies have shown that in an inert atmosphere, PAN thermally decomposes into oligomeric chains composed mainly of isolated aromatic rings connected by alkyl segments. researchgate.netacs.org In the presence of oxygen, a more stable ladder-like structure is formed. researchgate.netacs.org The use of selectively labeled PAN has allowed for the identification of nine different chemical structures created during heat treatment, leading to the proposal of four distinct reaction routes. researchgate.net One key finding from these studies is that at lower temperatures, the main chemical change is a cyclization reaction that leads to the formation of isolated pyridine units, rather than the previously assumed continuous ladder structure. researchgate.net
The following table outlines the degradation products of polyacrylonitrile identified in one study:
| Decomposition Product | Identification Method | Key Observation |
| Hydrogen Cyanide | GC, GC-MS | Major product under all decomposition conditions studied. canada.ca |
| Acetonitrile | GC, GC-MS | Major product. canada.ca |
| Acrylonitrile | GC, GC-MS | Major product. canada.ca |
| Methacrylonitrile | GC, GC-MS | Major product; likely misidentified as vinyl acetonitrile in earlier studies. canada.ca |
| Various Nitriles | GC, GC-MS | A series of aliphatic nitriles of varying chain lengths were identified. canada.ca |
The incorporation of comonomers, such as itaconic acid, can significantly alter the degradation pathway. matec-conferences.org The carboxylic acid groups of the itaconic acid can initiate cyclization at lower temperatures, leading to a more controlled release of heat and a more stable final product. matec-conferences.org Studies on poly(acrylonitrile-co-acrylic acid) have shown that the uniform distribution of carboxyl groups enables an ionic cyclization pathway, reducing the cyclization temperature. acs.org
Hydrolytic Degradation Mechanisms (e.g., Alkaline Hydrothermal Systems)
In alkaline hydrothermal systems, acrylonitrile undergoes degradation to form various products, most notably acrylic acid. researchgate.netnih.gov The isotopic label in this compound is instrumental in verifying the fate of the original nitrile carbon throughout the hydrolysis process. Studies have proposed two primary pathways for this conversion. researchgate.netnih.gov
Pathway 1: In the first proposed route, this compound is hydrolyzed directly at the nitrile group to form Acrylamide-1-13C. researchgate.netnih.gov The 13C label remains at the carbonyl carbon of the amide.
Pathway 2: The second pathway involves an additive reaction where a water molecule adds across the carbon-carbon double bond, converting this compound into 3-Hydroxy-propionitrile-1-13C. researchgate.netnih.gov In this intermediate, the isotopic label remains within the nitrile group.
The formation of by-products such as bis(cyanoethyl) ether can also occur, particularly under certain conditions where one molecule of 3-hydroxypropionitrile (B137533) reacts with another molecule of acrylonitrile. google.comgoogle.com
The intermediates formed in the initial steps are subsequently converted to acrylic acid. researchgate.netnih.gov The use of this compound allows for precise tracking of the carbon skeleton's rearrangement to the final product.
From Acrylamide-1-13C: The acrylamide intermediate undergoes a second hydrolysis step, where the amide group is converted into a carboxylic acid group. researchgate.netnih.gov This directly yields Acrylic acid-1-13C, with the isotopic label located at the carboxyl carbon.
From 3-Hydroxy-propionitrile-1-13C: This intermediate undergoes a more complex transformation. It is first hydrolyzed to 3-hydroxy-propionic acid-1-13C, which then undergoes a dehydration reaction (elimination of a water molecule) to produce Acrylic acid-1-13C. researchgate.netnih.gov
A study on one-pot selective conversion in a hydrothermal system with NaOH as a catalyst found that a high yield of acrylic acid (55%) could be obtained at 300°C for 90 seconds. researchgate.netnih.gov
Table 1: Proposed Hydrolytic Degradation Pathways of this compound
| Pathway | Initial Reactant | Intermediate(s) | Final Product |
| 1 | This compound | Acrylamide-1-13C | Acrylic acid-1-13C |
| 2 | This compound | 3-Hydroxy-propionitrile-1-13C → 3-Hydroxy-propionic acid-1-13C | Acrylic acid-1-13C |
Formation of Intermediates (e.g., Acrylamide, 3-Hydroxy-propionitrile)
Oxidative Degradation Mechanisms (e.g., with Hydroxyl Radicals)
The oxidative degradation of acrylonitrile is a critical area of study, particularly concerning its environmental fate and the aging of nitrile-based polymers. Hydroxyl radicals (•OH) are highly reactive species that can initiate this degradation. allenpress.comrsc.org The general mechanism for the oxidative degradation of polymers by hydroxyl radicals involves hydrogen atom abstraction from the polymer backbone. rsc.orgresearchgate.net This creates a polymer radical, which subsequently reacts with molecular oxygen to form a peroxy radical. nih.gov This leads to the formation of hydroperoxides, which are often unstable and decompose to yield various oxygenated products, including hydroxyl and carbonyl functional groups, ultimately causing chain scission. allenpress.comnih.gov
In the context of this compound, the hydroxyl radical can attack the C-H bonds of the molecule. The isotopic label at the C1 position allows researchers to trace the fate of the nitrile group during this oxidative process. This is crucial for determining whether the nitrile group remains intact, is oxidized, or is eliminated during the degradation. The high bond dissociation energy of the O-H bond in water formed after hydrogen abstraction by a hydroxyl radical makes this a thermodynamically favorable process for many C-H bonds in organic polymers. rsc.org
Photochemical Isomerization Mechanisms
Acrylonitrile exhibits a rich photochemistry, undergoing isomerization to various products upon absorption of ultraviolet light. rsc.orgrsc.org Theoretical and experimental studies have been conducted to map the complex potential energy surfaces and identify the key structures involved in these transformations. nih.gov The use of isotopically labeled acrylonitrile provides a method to experimentally verify the atomic rearrangements predicted by theoretical models.
Theoretical studies using methods like CASSCF have determined that the photochemical reactions of acrylonitrile are governed by the passage of the excited molecule through a conical intersection. rsc.orgrsc.orgnih.gov A conical intersection is a point of degeneracy between two electronic potential energy surfaces (in this case, the ground state S₀ and the first excited singlet state S₁), providing an extremely efficient pathway for non-radiative decay. rsc.orgresearchgate.net
Upon photoexcitation, the acrylonitrile molecule is promoted to the Franck-Condon region of the excited state. rsc.orgnih.gov From there, it evolves toward the conical intersection. rsc.org This decay channel allows the molecule to return to the ground-state potential energy surface, but with a different geometry than its starting structure. rsc.org The structure of the conical intersection is pivotal in directing the subsequent isomerization on the ground state surface. rsc.orgnih.gov Theoretical models suggest that after passing through the conical intersection, the molecule proceeds through various transition states and intermediates to form the final photoproducts. rsc.org
Experimental studies, such as those involving acrylonitrile trapped in low-temperature argon matrices and irradiated with UV light, have identified several key photoproducts. rsc.orgacs.org The primary isomerization product is isoacrylonitrile. rsc.orgacs.org
The proposed preferred reaction pathway is as follows: Acrylonitrile → Franck-Condon region → Conical Intersection → Isoacrylonitrile → Transition State → Intermediate Complex → Transition State → Cyanoacetylene (B89716) rsc.orgrsc.orgnih.gov
Other identified photoproducts include cyanoacetylene and complexes of acetylene (B1199291) with hydrogen cyanide (C₂H₂:HCN) and acetylene with hydrogen isocyanide (C₂H₂:HNC). acs.orgresearchgate.net The use of this compound as the starting material would enable researchers to track the position of the labeled carbon. For example, in the isomerization to Isoacrylonitrile-3-13C, the label would shift from position 1 to position 3. Its subsequent appearance in Cyanoacetylene-1-13C would confirm the mechanistic pathway from the intermediate.
Table 2: Photochemical Isomerization of Acrylonitrile
| Step | Structure / Region | Description |
| 1 | Acrylonitrile + hν | Absorption of a photon promotes the molecule to an excited electronic state. rsc.org |
| 2 | Franck-Condon Region | The initial geometry of the molecule on the excited state surface. |
| 3 | Conical Intersection | An efficient decay channel allows the molecule to return to the ground electronic state. rsc.orgnih.gov |
| 4 | Isoacrylonitrile (Intermediate) | The first major photoproduct formed after passing through the conical intersection. rsc.orgacs.org |
| 5 | Cyanoacetylene (Final Product) | Formed from the rearrangement of the isoacrylonitrile intermediate via transition states. rsc.orgnih.gov |
Conical Intersections and Transition Structures in Photoisomerization
Catalytic Degradation Mechanisms and Kinetics
The isotopic labeling of acrylonitrile with ¹³C at the C-1 position (Acrylonitrile-1-¹³C) provides a powerful tool for elucidating the mechanisms and kinetics of its catalytic degradation. Studies have explored various catalytic systems for the breakdown of acrylonitrile, a significant industrial effluent.
One prominent method is catalytic wet peroxide oxidation (CWPO). Research on the degradation of acrylonitrile wastewater using an ordered mesoporous Ag/CeO₂ catalyst demonstrated high efficiency, with a chemical oxygen demand (COD) removal rate reaching 94.6%. semanticscholar.orgrsc.org The kinetics of this degradation process were found to align with a second-order reaction model based on the Arrhenius empirical model and the Langmuir-Hinshelwood kinetic model. semanticscholar.orgrsc.org The latter provided a better fit, suggesting an adsorption-catalytic mechanism where acrylonitrile and hydrogen peroxide react on the catalyst's surface. semanticscholar.orgrsc.org Gas chromatography/mass spectrometry (GC/MS) analysis revealed that organic compounds in the wastewater were oxidized into intermediate compounds before further oxidation to carbon dioxide and water. semanticscholar.orgrsc.org
Another approach involves electro-catalytic treatment. Using a Mn/Sn doping Ru-Ir electrode, the removal of acrylonitrile was primarily driven by a combination of direct and indirect oxidation. tsijournals.com Direct degradation occurs through electron transfer at the electrode surface, while indirect oxidation involves hydroxyl radicals adsorbed on the electrode and free chlorine and hydroxyl radicals in the solution. tsijournals.com The degradation kinetics in this system were also investigated, with reaction rates influenced by factors such as voltage and pH. tsijournals.com For instance, the degradation reaction rate was highest at a pH of 9.00. tsijournals.com
The thermal degradation of materials containing acrylonitrile, such as recycled acrylonitrile-butadiene-styrene (ABS), has also been studied using non-isothermal thermogravimetry. Kinetic analysis of this process revealed that the apparent activation energy (Ea) for the thermal degradation of recycled ABS is in the range of 140–160 kJ mol⁻¹. nih.gov An autocatalytic reaction model was found to best describe the experimental data. nih.gov
Table 1: Kinetic Parameters for Catalytic Degradation of Acrylonitrile
| Catalytic System | Kinetic Model | Key Parameters | Reference |
| Ag/CeO₂ (CWPO) | Langmuir-Hinshelwood | R² > 0.98 | semanticscholar.orgrsc.org |
| Mn/Sn doping Ru-Ir Electrode | First-Order | Half-life: 48.27 min (at 7.0-8.5V) | tsijournals.com |
| Recycled ABS (Thermal) | Autocatalytic | Ea = 163.14 ± 3.51 kJ mol⁻¹ | nih.gov |
Metabolic Transformation Pathways (Non-Human Clinical Focus)
The use of Acrylonitrile-1-¹³C has been instrumental in tracing the metabolic fate of acrylonitrile in non-human biological systems, revealing complex biotransformation pathways.
Studies utilizing [1,2,3-¹³C]acrylonitrile in rats and mice, followed by ¹³C nuclear magnetic resonance (NMR) spectroscopy of urine samples, have comprehensively characterized its metabolites. nih.gov This technique allows for the direct detection and identification of ¹³C-labeled metabolites without the need for extensive sample preparation. nih.govresearchgate.net
The identified metabolites in the urine of both rats and mice include:
Thiocyanate
N-acetyl-S-(2-cyanoethyl)cysteine (CEMA)
N-acetyl-S-(2-hydroxyethyl)cysteine (HEMA)
N-acetyl-S-(1-cyano-2-hydroxyethyl)cysteine
Thiodiglycolic acid
Thionyldiacetic acid
S-(carboxymethyl)cysteine (or its N-acetyl derivative) nih.gov
Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), has also been crucial in identifying and quantifying acrylonitrile metabolites. nih.govresearchgate.nettandfonline.com For example, GC-MS has been used to determine the formation of N-(2-cyanoethyl)valine, an adduct formed from the reaction of acrylonitrile with the N-terminal amino group of hemoglobin. nih.gov LC-MS/MS (B15284909) methods have been developed for the sensitive quantification of urinary metabolites like CEMA and HEMA. researchgate.nettandfonline.com
Table 2: Major Urinary Metabolites of Acrylonitrile Identified by ¹³C NMR and MS
| Metabolite | Identification Method | Species | Reference |
| Thiocyanate | ¹³C NMR | Rat, Mouse | nih.gov |
| N-acetyl-S-(2-cyanoethyl)cysteine (CEMA) | ¹³C NMR, LC-MS/MS | Rat, Mouse | nih.govresearchgate.net |
| N-acetyl-S-(2-hydroxyethyl)cysteine (HEMA) | ¹³C NMR, LC-MS/MS | Rat, Mouse | nih.govresearchgate.net |
| Thiodiglycolic acid | ¹³C NMR | Rat, Mouse | nih.gov |
The metabolism of acrylonitrile proceeds primarily through two major enzymatic pathways: direct conjugation with glutathione (B108866) (GSH) and epoxidation. nih.govwww.gov.uk
Glutathione Conjugation: This is considered a major detoxification pathway. epa.govoup.com Acrylonitrile is conjugated with GSH, a reaction catalyzed by glutathione S-transferases (GSTs), to form S-(2-cyanoethyl)glutathione. nih.govinchem.org This conjugate is then further metabolized and excreted in the urine as N-acetyl-S-(2-cyanoethyl)cysteine (CEMA). www.gov.ukepa.gov In rats, this pathway is significant, with a substantial portion of an administered dose being eliminated as cyanoethylmercapturic acid. epa.gov
Epoxidation: This pathway is considered an activation step, leading to the formation of the reactive metabolite 2-cyanoethylene oxide (CEO). europa.eu This reaction is mediated by the cytochrome P450 enzyme system. www.gov.ukeuropa.eu CEO can then undergo several transformations. It can be conjugated with GSH, leading to the formation of metabolites like N-acetyl-S-(2-hydroxyethyl)cysteine (HEMA). europa.eu Alternatively, CEO can be hydrolyzed by epoxide hydrolase, a pathway more prominent in humans than in rodents. europa.eu
The microsomal oxidation of acrylonitrile to CEO is a critical step in its bioactivation and is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. lilab-ecust.cntandfonline.com Specifically, cytochrome P450 2E1 (CYP2E1) has been identified as the major catalyst for this epoxidation reaction in untreated rats. nih.govmdpi.com
Studies have shown that induction of CYP2E1, for instance by acetone, can increase the formation of CEO, while inhibition of CYP2E1 can reduce it. nih.govnih.gov The interaction of acrylonitrile with microsomal cytochrome P-450 can lead to the formation of a complex with unusual spectral properties. lilab-ecust.cn While CYP2E1 is the primary enzyme, other P450 isoforms can also contribute to acrylonitrile epoxidation. nih.gov The rate of CEO production varies across species, with mouse liver microsomes showing significantly higher activity than those from rats or humans. nih.gov
Acrylonitrile and its reactive metabolite, CEO, are capable of forming adducts with cellular macromolecules, including DNA and proteins. researchgate.net This is a critical step in the potential initiation of mutagenesis and carcinogenesis. researchgate.net
CEO can react with nucleophilic sites in DNA. researchgate.net While in vitro studies have shown that CEO can bind to isolated DNA, forming adducts, evidence for direct DNA adduct formation in vivo in target tissues for carcinogenicity has been limited. researchgate.nettandfonline.com One study identified low levels of 7-(2-oxoethyl)guanine in the liver of ACN-exposed rats, which is not a primary target organ for its carcinogenicity. nih.gov
However, there is substantial evidence that acrylonitrile can induce the formation of DNA adducts indirectly through the generation of reactive oxygen species (ROS), leading to oxidative DNA damage. researchgate.nettandfonline.com The formation of 8-oxoguanine, a marker of oxidative DNA damage, has been observed following exposure to acrylonitrile. tandfonline.com
Acrylonitrile also reacts with proteins. The formation of N-(2-cyanoethyl)valine at the N-terminal position of hemoglobin is a well-documented adduct used as a biomarker of exposure. nih.gov Additionally, direct alkylation of cysteinyl residues in proteins by acrylonitrile has been observed, forming S-(2-carboxyethyl)-cysteine. nih.gov
Physiologically based pharmacokinetic (PBPK) models have been developed for acrylonitrile to simulate its absorption, distribution, metabolism, and excretion in both rats and humans. cdc.govnih.gov These models are mechanistic, incorporating key physiological and biochemical parameters to predict the target tissue dose of the parent compound and its metabolites, such as CEO. frontiersin.org
PBPK models for acrylonitrile describe the major biotransformation pathways, including glutathione conjugation and epoxidation to CEO, as well as the subsequent reactions of CEO with glutathione and its hydrolysis. nih.gov These models have been used to:
Extrapolate data from high-dose animal studies to low-dose human exposure scenarios. nih.gov
Compare the disposition of acrylonitrile and CEO across different species and routes of exposure. nih.gov
Improve cancer risk assessment by using internal dose metrics rather than administered dose. nih.gov
Sensitivity and variability analyses of these models have identified key parameters that contribute most to the uncertainty in model predictions, such as the rates of CEO reaction with glutathione and CEO hydrolysis. nih.gov
Applications of Acrylonitrile 1 13c in Advanced Materials and Chemical Engineering
Characterization of Polymer Morphology and Phase Separation
The use of Acrylonitrile-1-13C is instrumental in understanding the morphology and phase behavior of acrylonitrile-containing polymers and blends. universiteitleiden.nl By selectively labeling the acrylonitrile (B1666552) monomer, researchers can gain insights into the arrangement of polymer chains and the formation of distinct phases within a material.
13C NMR spectroscopy is a key technique in these studies. For instance, in blends of poly(ε-caprolactone) (PCL) and poly(styrene-ran-acrylonitrile) (SAN), the miscibility and morphology can be examined. kpi.ua The labeling of the acrylonitrile unit allows for the clear distinction of the SAN phase, enabling the study of phase separation phenomena, such as liquid-liquid phase separation and subsequent crystallization. kpi.ua This level of detail helps in controlling the final morphology of the polymer blend, which in turn dictates its physical and mechanical properties. kpi.ua
In the preparation of microporous poly(acrylonitrile) (PAN) materials via thermal demixing of solutions, understanding the morphology is crucial. osti.gov These materials are created by cooling a polymer solution to induce phase separation into polymer-rich and solvent-rich phases, followed by solvent removal. osti.gov While traditional models focus on phase diagrams and kinetics, studies have shown that different microporous morphologies can arise even under identical processing conditions. osti.gov The use of 13C NMR, facilitated by labeled monomers like this compound, helps in analyzing the polymer structure and investigating the underlying causes for these morphological differences. osti.gov
Solid-state NMR techniques, such as those employing spin diffusion with 13C selection and detection, provide a method for determining domain sizes in labeled polymer blends on the nanometer scale. universiteitleiden.nl By selectively labeling one of the polymer components, such as poly(styrene-co-acrylonitrile) with [1-13C]acrylonitrile, it is possible to measure the transfer of nuclear polarization across domain boundaries. universiteitleiden.nl This allows for the characterization of phase separation and morphology in amorphous polymers where other techniques like X-ray diffraction may lack sufficient contrast. universiteitleiden.nl
The table below summarizes key research findings in the characterization of polymer morphology using labeled acrylonitrile.
| Polymer System | Analytical Technique | Key Findings |
| Poly(ε-caprolactone) / Poly(styrene-ran-acrylonitrile) | Light Scattering, Optical Microscopy | Blends show miscibility within a specific range of copolymer composition. The final morphology is a result of combined liquid-liquid phase separation and crystallization of PCL. kpi.ua |
| Microporous Poly(acrylonitrile) | 13C NMR, GPC, FTIR | Different microporous morphologies can be produced even with constant polymer concentration and cooling paths, suggesting factors beyond simple phase transformation kinetics are at play. osti.gov |
| Poly(styrene-co-acrylonitrile) / Poly(styrene-co-maleic anhydride) | 2D High-Resolution Magic Angle Spinning (MAS) NMR | Enabled the determination of domain sizes (around 63 nm) in a phase-separated semi-interpenetrating network by measuring proton spin diffusion between the labeled components. universiteitleiden.nl |
| Poly(acrylonitrile-butadiene-styrene) modified Epoxy | Optical Microscopy, DSC, Rheometry, SALLS | Revealed a complex phase separation process involving nucleation and growth followed by spinodal decomposition, leading to phase-inverted or co-continuous morphologies depending on curing temperature. acs.org |
Elucidation of Reaction Kinetics and Mechanisms in Polymer Synthesis and Modification
This compound is a valuable tracer for elucidating the kinetics and mechanisms of polymerization and polymer modification reactions. The ability to track the labeled carbon atom provides direct evidence of the reaction pathways and the structure of the resulting polymer.
In the study of polymerization kinetics, understanding the behavior of free radicals is crucial. For acrylonitrile, polymerization often occurs in heterogeneous systems where the polymer precipitates as it forms. royalsocietypublishing.org This leads to kinetic behaviors that differ from homogeneous polymerizations. royalsocietypublishing.org The use of 13C-labeled acrylonitrile can help in analyzing the structure of the resulting polymer and understanding how the occlusion of propagating free radicals in polymer aggregates affects the reaction rates and molecular weights. royalsocietypublishing.org
For instance, in the Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization of styrene (B11656) and acrylonitrile, quantitative 13C NMR is used to characterize the triad (B1167595) distributions of the copolymers. researchgate.net This information, which is more readily and accurately obtained with labeled monomers, allows for the determination of reactivity ratios and provides insight into the copolymer sequence distribution as the reaction progresses. researchgate.net
Furthermore, in complex reaction systems like the Belousov−Zhabotinsky reaction, where polymerization of acrylonitrile can be coupled with oscillating chemical reactions, 13C-labeled compounds are essential for mechanistic investigations. acs.org By using 13C-labeled malonic acid, it was determined that the polymerization of acrylonitrile is initiated by the malonyl radical. acs.org This kind of detailed mechanistic information is critical for controlling and optimizing such complex polymerization processes.
The table below presents research findings on reaction kinetics and mechanisms involving acrylonitrile.
| Polymerization System | Key Focus | Analytical Method | Findings |
| Free radical polymerization of acrylonitrile | Heterogeneous polymerization kinetics | Not specified | Propagating free radicals become occluded in polymer aggregates, affecting termination and propagation rates. royalsocietypublishing.org |
| Styrene-Acrylonitrile (SA) Copolymerization via RAFT | Kinetics and sequence distribution | Quantitative 13C NMR | Determined triad distributions and reactivity ratios, showing how copolymer composition evolves with conversion. researchgate.net |
| Acrylonitrile polymerization in Belousov−Zhabotinsky reaction | Mechanistic investigation | 13C NMR and elemental analysis | Polymerization is initiated by the malonyl radical, and periodic termination by bromine dioxide is the main driver of periodic polymerization. acs.org |
| Free radical polymerization of poly(acrylonitrile-co-acrylic acid) | Synthesis for carbon nanofibers | Not specified | Copolymerized acrylic acid facilitates an ionic cyclization pathway, lowering the stabilization temperature. acs.org |
Development and Analysis of Advanced Polymer Precursors (e.g., for Carbon Fibers)
Acrylonitrile-based polymers, particularly polyacrylonitrile (B21495) (PAN), are the primary precursors for the production of high-performance carbon fibers. researchgate.net The properties of the final carbon fiber are highly dependent on the quality and chemical structure of the PAN precursor. researchgate.net this compound plays a significant role in the analysis and development of these advanced precursors.
The conversion of PAN to carbon fiber involves a critical thermal stabilization step, where the linear PAN structure is converted into a cyclized, ladder-like structure. mdpi.com Using 13C-labeled acrylonitrile allows researchers to follow this cyclization reaction in detail using techniques like solid-state NMR. This helps in optimizing the stabilization process to produce carbon fibers with superior strength and modulus.
Copolymerization of acrylonitrile with other monomers is a common strategy to improve the properties of the precursor and facilitate the carbonization process. For example, incorporating carboxyl group-containing monomers can accelerate the cyclization reaction. google.com By using labeled acrylonitrile, the effects of these comonomers on the cyclization chemistry can be precisely studied.
The development of melt-spinnable PAN precursors is another area where this compound is beneficial. mdpi.comosti.gov Melt-spinning is a more cost-effective method for producing precursor fibers compared to the conventional solution-spinning process. However, PAN typically degrades before it melts. mdpi.com By adding plasticizers or comonomers, the melting point can be lowered. mdpi.comosti.gov 1H and 13C NMR, aided by isotopic labeling, are used to characterize the composition and structure of these modified copolymers and understand the interactions between the polymer and the melting point modifiers. osti.gov
The following table details research on advanced polymer precursors using acrylonitrile.
| Precursor System | Focus | Key Findings |
| Acrylonitrile copolymer with carboxyl group-containing monomer | Accelerating cyclization for carbon fiber production | The introduction of carboxyl groups lowers the exothermic transition point and facilitates condensation cyclization, shortening the heat-treatment time. google.com |
| High molecular weight poly(acrylonitrile-co-methyl acrylate) | Melt-spinnable precursors for high-strength carbon fibers | Binary melting point modifiers, including water, can significantly reduce the melting temperature of the copolymer, enabling melt-extrusion. osti.gov |
| Poly(acrylonitrile-co-acrylic acid) | Precursors for high-strength carbon nanofibers | The incorporation of acrylic acid allows for an ionic cyclization pathway, reducing the stabilization temperature and resulting in highly graphitized carbon nanofibers. acs.org |
| Acrylonitrile based fibers with zinc | Production of high-strength, low-fluffing carbon fibers | Incorporating zinc into acrylonitrile copolymers containing acidic groups enhances the oxidation rate and leads to carbon fibers with increased strength. google.com |
Tracing Carbon Flux in Chemical and Biochemical Systems
Stable isotope tracing using molecules like this compound is a powerful technique for mapping the flow of carbon atoms through complex chemical and biological networks. nih.gov By introducing a 13C-labeled substrate into a system, researchers can follow its transformation into various downstream metabolites and products, providing a quantitative understanding of metabolic fluxes. nih.govyuntsg.com
In the context of chemical engineering, this can be applied to understand complex reaction networks and optimize the production of desired chemicals. For instance, in a system where acrylonitrile is a reactant, using this compound can help to identify all the products that incorporate the labeled carbon, and to quantify the relative rates of different reaction pathways.
In biochemical systems, 13C tracing is widely used to study cellular metabolism. frontiersin.org While direct studies tracing the carbon from this compound in biological systems are less common due to its toxicity, the principles of carbon flux analysis are broadly applicable. For example, researchers use 13C-labeled glucose or glutamine to trace carbon flow through central metabolic pathways like glycolysis and the TCA cycle in cancer cells or microorganisms. nih.govnih.gov This allows them to understand how these organisms utilize different nutrients and how their metabolism is altered in different conditions or disease states. nih.govfrontiersin.org
The insights gained from such studies are crucial for fields like metabolic engineering, where the goal is to modify the metabolism of organisms to produce valuable chemicals, and in medicine, for understanding and targeting diseases with altered metabolism, such as cancer. nih.gov
The table below provides examples of how 13C tracing is used to study carbon flux.
| System | Labeled Substrate(s) | Objective | Key Findings |
| Mammalian metabolism (in vivo) | 15 different 13C-labeled nutrients | Quantify circulatory metabolic fluxes and tissue-specific TCA cycle contributions | A majority of circulating carbon flux is carried by glucose-lactate and triglyceride-glycerol-fatty acid cycles, making internal metabolism robust to dietary changes. yuntsg.com |
| Pseudomonas aeruginosa biofilms | 13C-labeled glucose | Compare metabolic fluxes between planktonic and biofilm growth modes | Biofilm cells largely conserved the metabolic flux features of planktonic cells, including the use of both the TCA cycle and the Entner-Doudoroff pathway for glucose degradation. frontiersin.org |
| Soil microbial communities | Nine different 13C-labeled carbon sources (e.g., glucose, cellulose) | Trace the fate of different carbon sources into the soil metabolite pool | The composition of labeled metabolites was primarily determined by the specific carbon source supplied, and these source-specific differences persisted over time. osti.gov |
| Cancer cell metabolism | [1,2-13C]glucose, [U-13C]glutamine | Measure flux through pathways like the pentose (B10789219) phosphate (B84403) pathway and the TCA cycle | Isotopic labeling patterns in metabolites like lactate (B86563) and citrate (B86180) reveal the relative activity of different metabolic routes. nih.gov |
Studies in Environmental Remediation and Waste Treatment via Degradation Pathways
Acrylonitrile is a significant environmental pollutant, and understanding its degradation pathways is crucial for developing effective remediation and waste treatment strategies. cdc.govepa.gov Isotopic labeling with this compound can be a powerful tool in these studies, allowing researchers to trace the fate of the acrylonitrile molecule in various environmental and engineered systems.
Microbial degradation is a key process for the removal of acrylonitrile from contaminated water and soil. researchgate.net Several bacterial species are known to degrade acrylonitrile, typically via a two-step enzymatic process involving nitrile hydratase and amidase, which convert acrylonitrile first to acrylamide (B121943) and then to acrylic acid and ammonia. researchgate.net By using this compound, researchers could definitively track the carbon atom from the nitrile group through these intermediates and into subsequent metabolic pathways, confirming the degradation mechanism and identifying any other potential byproducts.
While direct examples of using this compound for environmental remediation studies are not prevalent in the provided search results, the application of isotope tracing for understanding the degradation of other pollutants is well-established. For example, 13C-labeled benzo(a)pyrene has been used to quantify the contributions of plant uptake and microbial degradation to its removal from contaminated soil. mdpi.com This same principle can be applied to acrylonitrile to assess the effectiveness of bioremediation strategies.
In engineered waste treatment systems, such as anaerobic digesters or advanced oxidation processes, this compound could be used to study reaction kinetics and mechanisms. This would help in optimizing process parameters to ensure complete degradation and prevent the formation of harmful byproducts. The degradation of plastics, which can be polymers of acrylonitrile, is also an area of study where isotopic labeling can provide insights into the degradation rates and pathways in different environments. acs.org
The table below summarizes relevant information on acrylonitrile degradation and the use of isotope tracing in environmental studies.
| Topic | System/Organism | Key Findings |
| Microbial Degradation of Acrylonitrile | Corynebacterium sp. D5 | The bacterium degrades acrylonitrile via a two-step reaction involving nitrile hydratase and amidase, producing acrylamide and acrylic acid. researchgate.net |
| Environmental Fate of Acrylonitrile | General Environment | Acrylonitrile is not expected to be persistent in air or water. It is subject to biodegradation by microorganisms, though high concentrations can be inhibitory. cdc.gov |
| Bioremediation of Contaminated Soil (by analogy) | Ryegrass and microorganisms degrading Benzo(a)pyrene (BaP) | Isotope tracing with 13C-BaP showed that microbial degradation was the primary mechanism for BaP removal, contributing more than plant absorption. mdpi.com |
| In Situ Bioremediation of Groundwater | Anaerobic Aquifers | Anaerobic bioremediation can be used to degrade oxidized contaminants. It relies on adding an organic substrate to create and sustain anaerobic conditions. epa.gov |
Future Research Perspectives and Methodological Advancements
Integration of Acrylonitrile-1-13C with Advanced Computational Chemistry
The synergy between experimental data from Acrylonitrile-1-¹³C and advanced computational chemistry offers a powerful approach to refining our understanding of complex chemical systems. Theoretical models can predict how the ¹³C label at the C1 position influences spectroscopic signatures and reaction energetics, which can then be validated against experimental results.
Computational studies on acrylonitrile (B1666552) have successfully elucidated mechanisms for various transformations, including photochemical isomerizations, cycloadditions, and atmospheric degradation. nih.govrsc.orgiastate.eduacs.orgrsc.org For instance, methods like Complete Active Space Self-Consistent Field (CASSCF) and multi-reference second-order perturbation theory (MP2-CAS) have been used to map the reaction pathways of acrylonitrile's photochemical isomerization, identifying key conical intersections and transition states. nih.govrsc.org Similarly, Density Functional Theory (DFT) has been employed to investigate the competition between concerted and stepwise radical mechanisms in Diels-Alder reactions involving acrylonitrile. nih.govresearchgate.net
The future integration of Acrylonitrile-1-¹³C involves using these computational frameworks to predict specific isotopic effects. For example, DFT calculations can forecast the precise ¹³C NMR chemical shifts, and these predictions can be benchmarked against experimental spectra of Acrylonitrile-1-¹³C. acs.orgacs.org This comparison allows for the refinement of the computational model, leading to more accurate predictions of transient intermediates and reaction energy profiles. Such a validated computational model becomes a predictive tool for understanding how the labeled nitrile group participates in polymerization initiation, surface reactions, and biological interactions. iastate.eduacs.org
Table 1: Application of Computational Methods to Acrylonitrile Studies
This interactive table summarizes key computational methods and their utility in studying acrylonitrile, highlighting the prospective role of the 1-¹³C isotope.
| Computational Method | General Application to Acrylonitrile | Potential for Acrylonitrile-1-¹³C Integration |
| Density Functional Theory (DFT) | Investigating reaction energetics (e.g., Diels-Alder), characterizing potential energy surfaces for surface reactions, and studying atmospheric degradation pathways. acs.orgrsc.orgnih.govrsc.org | Predicting precise ¹³C NMR chemical shifts for model validation; calculating isotope effects on reaction barriers and vibrational frequencies. acs.orgresearchgate.net |
| CASSCF/MP2-CAS | Elucidating complex photochemical reaction mechanisms, such as isomerization, by mapping excited state potential energy surfaces and identifying conical intersections. nih.govrsc.org | Modeling excited-state dynamics and predicting how the isotopic substitution at C1 affects the photochemical pathways and product distributions. |
| Artificial Neural Networks (ANN) | Simulating and predicting ¹³C NMR chemical shifts in acrylonitrile copolymers based on structural descriptors, offering a rapid alternative to ab initio calculations. researchgate.netncssm.edu | Training models with data from Acrylonitrile-1-¹³C to enhance prediction accuracy for labeled systems and complex polymers containing the label. |
| Ab initio Methods (e.g., GIAO-HF) | Calculating nuclear magnetic shielding tensors to predict NMR chemical shifts from first principles. acs.orgnih.gov | Providing a fundamental basis for understanding the electronic environment of the ¹³C-labeled nitrile carbon, aiding in the interpretation of subtle spectral shifts. |
Development of Novel Site-Specific ¹³C Labeling Methodologies
The utility of Acrylonitrile-1-¹³C is fundamentally dependent on its efficient and precise synthesis. While established methods exist, ongoing research is focused on developing more versatile, cost-effective, and higher-yielding site-specific labeling techniques.
Historically, the synthesis of nitriles labeled at the C1 position has often relied on the use of labeled cyanide sources, such as potassium [¹³C]cyanide (K¹³CN), reacting with a suitable precursor. researchgate.net For instance, a palladium-catalyzed substitution reaction between a vinylic bromide and K¹³CN has been demonstrated for producing α,β-unsaturated nitriles. researchgate.net Another approach involves the dehydration of ethylene (B1197577) cyanohydrin prepared from ethylene oxide and a labeled cyanide source.
Future advancements are aimed at overcoming the limitations of current methods, such as the handling of highly toxic cyanide reagents and the availability of precursors. Research into novel catalytic systems, potentially involving transition metals like palladium or copper, seeks to enable the direct and selective cyanation of C-H bonds or other functional groups on a vinyl moiety. rsc.orgnih.gov The development of new ¹³C synthons beyond traditional cyanide salts could also provide safer and more efficient routes. These new methodologies could lead to more economical production of Acrylonitrile-1-¹³C, broadening its accessibility for large-scale applications in materials science and metabolic research.
Table 2: Methodologies for Site-Specific ¹³C Labeling of Nitriles
This interactive table outlines different synthetic strategies for introducing a ¹³C label at the nitrile carbon.
| Synthetic Method | Key Precursor(s) | Primary Features and Applications |
| Nucleophilic Cyanide Addition | Ethylene oxide, Potassium [¹³C]cyanide | A foundational route involving the formation and subsequent dehydration of a labeled cyanohydrin intermediate. |
| Palladium-Catalyzed Substitution | Vinylic halides (e.g., β-bromostyrene), Potassium [¹³C]cyanide | Offers a versatile method for creating α,β-unsaturated nitriles. The reaction is catalyzed by a palladium(0) complex. researchgate.net |
| [5+1] Cyclization | 1,5-dibromo-1,4-pentadiene, Dibenzyl carbonate-¹³C | A novel approach for creating ¹³C-labeled aromatic cores (phenols), demonstrating innovative strategies for core atom labeling that could inspire new routes to other labeled compounds. |
| Intramolecular Cyclization | N-cyano sulfoximines | Labeling experiments with ¹³C have been used to confirm intramolecular cyclization patterns in the synthesis of complex heterocyclic compounds. researchgate.net |
Emerging Spectroscopic Techniques for Enhanced Mechanistic Resolution
The presence of a specific ¹³C label in Acrylonitrile-1-¹³C is a powerful asset for advanced spectroscopic techniques, enabling the detection of signals that would be otherwise obscured or have insufficient sensitivity.
Solid-State NMR (ssNMR) spectroscopy, in particular, benefits immensely from isotopic labeling. Techniques like 2D ¹³C-¹³C correlation spectroscopy and proton-driven spin diffusion NMR can be used on polymers synthesized from Acrylonitrile-1-¹³C to reveal detailed information about molecular structure, chain packing, miscibility in blends, and intermolecular contacts. acs.orguniversiteitleiden.nlresearchgate.net For example, studies on polyacrylonitrile (B21495) (PAN) have used ¹³C labeling to track the chemical transformations that occur during thermal treatment, identifying the formation of ladder-like and cross-linked structures crucial for carbon fiber production. acs.orgresearchgate.net
Hyperpolarized ¹³C Spectroscopy is an emerging and powerful technique that dramatically enhances the NMR signal by over 10,000-fold. weizmann.ac.iljove.com This method, which uses dynamic nuclear polarization (DNP), allows for the real-time tracking of metabolic pathways in vivo. jove.comucsf.edu While often demonstrated with substrates like [1-¹³C]pyruvate, the principles are directly applicable to Acrylonitrile-1-¹³C to study its metabolism or the fate of materials derived from it in biological systems with unprecedented sensitivity. weizmann.ac.ilmdpi.com
Isotope-Selective Infrared Spectroscopy represents another frontier. Techniques like nondispersive isotope-selective infrared spectrometry (NDIRS) are being developed to provide low-cost, real-time analysis of ¹³CO₂/¹²CO₂ ratios. nih.govcasopiskbm.cztandfonline.com While currently applied in breath tests, the underlying technology of selectively detecting ¹³C-containing molecules could be adapted to monitor reactions involving Acrylonitrile-1-¹³C, particularly in gas-phase studies or for process monitoring.
Table 3: Advanced Spectroscopic Techniques for Acrylonitrile-1-¹³C Analysis
This interactive table describes emerging spectroscopic methods and their applications for studies utilizing Acrylonitrile-1-¹³C.
| Spectroscopic Technique | Principle of Enhancement | Application for Mechanistic Resolution |
| Solid-State NMR (ssNMR) | Selective ¹³C labeling enhances signal intensity and allows for specific distance and connectivity measurements through dipolar couplings. universiteitleiden.nlresearchgate.net | Elucidating polymer chain conformation, packing in crystalline domains, and tracking the formation of specific chemical structures during reactions like pyrolysis. acs.orgacs.org |
| Hyperpolarized ¹³C Spectroscopy (via DNP) | Increases the nuclear spin polarization of ¹³C nuclei by orders of magnitude, resulting in a massive signal enhancement for NMR and MRI. weizmann.ac.iljove.com | Enables real-time in vivo imaging and quantification of metabolic flux, allowing researchers to trace the metabolic fate of Acrylonitrile-1-¹³C or its derivatives. ucsf.edumdpi.comnumberanalytics.com |
| 2D Heteronuclear Correlation Spectroscopy (e.g., HMQC) | Correlates the chemical shifts of ¹³C nuclei with those of directly attached or nearby protons (or other nuclei like ²H), providing through-bond connectivity information. acs.org | Precisely assigning signals and determining local torsion angles and intermolecular alignments in complex structures like atactic polyacrylonitrile. acs.org |
| Isotope-Selective Infrared Spectroscopy (NDIRS) | Exploits the shift in vibrational frequency caused by isotopic substitution to selectively detect ¹³C-containing molecules from their ¹²C counterparts. nih.govtandfonline.comethz.ch | Potentially offers a cost-effective method for real-time monitoring of reactions involving Acrylonitrile-1-¹³C, especially in gas-phase or process chemistry. |
Q & A
Basic Research Questions
Q. What analytical techniques are optimal for quantifying isotopic purity in Acrylonitrile-1-13C, and how can researchers validate these methods?
- Isotopic purity is critical for NMR studies. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy is recommended for quantification. Kovats' retention indices (RI) using non-polar columns (e.g., PoraPLOT Q) can improve GC accuracy by resolving co-eluting impurities . For validation, researchers should compare results against certified reference materials (CRMs) with known isotopic enrichment and perform replicate analyses to assess reproducibility .
Q. How can researchers mitigate solvent interference when characterizing this compound in complex matrices?
- Use solvent suppression techniques in NMR or pre-concentration methods (e.g., solid-phase microextraction) to isolate the compound. For GC, select columns with low polarity (e.g., PoraPLOT Q) to minimize interactions with polar solvents. Ensure method blanks are included to account for background contamination .
Q. What protocols ensure safe handling of this compound given its toxicity profile?
- Follow OSHA guidelines for acrylonitrile handling: use fume hoods, wear nitrile gloves, and monitor airborne concentrations. Toxicity data indicate acute exposure risks (e.g., respiratory irritation), so emergency protocols must include neutralization kits for spills and immediate access to safety showers .
Advanced Research Questions
Q. How can dynamic nuclear polarization (DNP) enhance sensitivity in 13C-NMR studies of this compound, and what experimental parameters are critical?
- DNP amplifies 13C signals by polarizing nuclear spins at low temperatures (≈1.2 K) and high magnetic fields (3.35 T). Key parameters include microwave frequency (≈94 GHz), dissolution speed (to preserve polarization), and solvent choice (e.g., deuterated water for minimal signal quenching). This method achieves >10,000× signal-to-noise ratio improvements, enabling real-time metabolic tracking in hyperpolarized NMR .
Q. What statistical frameworks resolve contradictions in toxicity data between in vitro and in vivo studies of this compound?
- Apply risk-of-bias (RoB) tiers to assess study reliability:
- Tier 1: Studies with robust exposure characterization and controlled confounders.
- Tier 2: Partial control of variables.
- Tier 3: Unreliable exposure/outcome metrics.
Q. How can researchers optimize isotopic labeling efficiency while minimizing batch-to-batch variability?
- Use kinetic isotope effect (KIE) studies to refine synthetic pathways. For example, monitor 13C incorporation via inline FTIR or Raman spectroscopy during nitrile synthesis. Statistical process control (SPC) charts can track variability, with root-cause analysis (e.g., DOE) identifying critical factors like catalyst purity or reaction temperature .
Q. What computational methods predict solvent-induced shifts in 13C-NMR spectra of this compound?
- Density functional theory (DFT) with implicit solvent models (e.g., COSMO-RS) simulates solvent effects on chemical shifts. Validate predictions against experimental data in aprotic (e.g., DMSO) and protic (e.g., methanol) solvents. Machine learning algorithms (e.g., neural networks) can further refine predictions using large datasets .
Methodological Considerations
- Experimental Design : Prioritize reproducibility by documenting column specifications (e.g., PoraPLOT Q, 10 μm film thickness) and NMR parameters (e.g., pulse sequences, relaxation delays) .
- Data Contradictions : Use triangulation (e.g., GC, NMR, and LC-MS data) to validate findings. For conflicting toxicity results, apply Hill’s criteria for causality (e.g., strength, consistency, biological plausibility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
